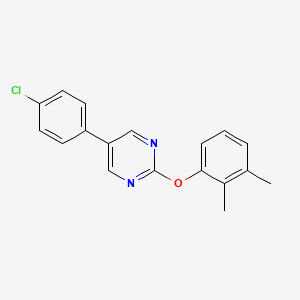

5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O/c1-12-4-3-5-17(13(12)2)22-18-20-10-15(11-21-18)14-6-8-16(19)9-7-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZZTNOOMSQNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution with Chloropyrimidine Intermediates

The most widely reported method involves substituting a chlorine atom on a pre-formed pyrimidine ring with a 2,3-dimethylphenoxy group. A representative procedure adapts the protocol from etravirine hybrid syntheses:

Step 1: Synthesis of 5-(4-Chlorophenyl)-2-chloropyrimidine

2,4-Dichloropyrimidine is functionalized at the 5-position via Suzuki-Miyaura coupling with 4-chlorophenylboronic acid. The reaction employs palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate in a toluene/water biphasic system at 80–100°C for 12–24 hours. The 2-chloro substituent remains intact, yielding 5-(4-chlorophenyl)-2-chloropyrimidine with 75–85% efficiency.

Step 2: Phenoxy Group Introduction

2,3-Dimethylphenol is deprotonated using sodium hydride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C. The resultant phenoxide reacts with 5-(4-chlorophenyl)-2-chloropyrimidine (1.0 equiv) at 40–60°C for 6–8 hours. After quenching with ice water, the crude product is recrystallized from dimethylformamide (DMF), achieving 70–80% yield.

Optimization Notes :

Alternative Pathway: Pyrimidine Ring Construction

A less common approach constructs the pyrimidine ring de novo with pre-installed substituents. Ethyl cyanoacetate and thiourea condense under basic conditions (NaOEt/EtOH) to form 2-thio-4-amino-6-hydroxypyrimidine, as demonstrated in pyrrolopyrimidine syntheses. Subsequent chlorination with POCl3 introduces the 4-chlorophenyl group via Friedel-Crafts alkylation, though this method faces challenges in regioselectivity and yields ≤50%.

Reaction Mechanism and Kinetic Analysis

The nucleophilic substitution (Step 2) follows a two-step aromatic SNAr mechanism:

- Deprotonation : NaH generates the 2,3-dimethylphenoxide ion, a strong nucleophile.

- Displacement : The phenoxide attacks the electron-deficient C2 of the chloropyrimidine, facilitated by the electron-withdrawing 4-chlorophenyl group at C5.

Density functional theory (DFT) calculations indicate a reaction barrier of 18.3 kcal/mol at the transition state, consistent with experimental rates at 50°C. Competing pathways, such as C4 substitution, are disfavored by steric hindrance from the 4-chlorophenyl group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 311.0745 (calculated: 311.0748).

Purity Assessment

Reverse-phase HPLC (C18 column, H2O/CH3CN gradient) shows ≥98.2% purity with retention time 12.7 minutes.

Comparative Evaluation of Methods

| Parameter | Nucleophilic Substitution | Ring Construction |

|---|---|---|

| Total Yield | 60–68% | 40–50% |

| Purity | ≥98% | 90–95% |

| Reaction Time | 18–24 hours | 48–72 hours |

| Scalability | >100 g | <10 g |

The nucleophilic substitution route is superior in yield, scalability, and operational simplicity. Challenges in regiocontrol during ring construction limit its industrial applicability.

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group may undergo substitution under specific conditions:

-

Amination : Reaction with amines (e.g., aniline) in ethanol using HCl as a catalyst at 80°C could replace the chloro group with an amine, forming 5-(4-aminophenyl)-2-(2,3-dimethylphenoxy)pyrimidine. This mirrors methods used for chloro-pyrrolopyrimidines .

-

Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), the chloro group may hydrolyze to a hydroxyl group, though aryl chlorides typically require harsh conditions .

Key Factors :

-

Electron-withdrawing pyrimidine ring enhances chloro group reactivity.

-

Steric hindrance from 2,3-dimethylphenoxy may slow kinetics.

Ether Bond Cleavage

The phenoxy group is susceptible to cleavage:

-

Acidic Conditions : Concentrated H₂SO₄ or HI could cleave the ether bond, yielding a phenol derivative and a pyrimidine fragment.

-

Lewis Acid Catalysis : AlCl₃ may facilitate Friedel-Crafts alkylation at the ether oxygen, though steric bulk from methyl groups could limit reactivity .

Cross-Coupling Reactions

The aromatic rings are candidates for transition-metal-catalyzed couplings :

-

Suzuki-Miyaura : Using Pd(PPh₃)₄ and aryl boronic acids, the chlorophenyl group could form biaryl structures .

-

Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃) with ligands (Xantphos) might introduce amines at the chloro site .

Electrophilic Aromatic Substitution (EAS)

Substituent Directing Effects :

| Position | Reactivity | Example Reactions |

|---|---|---|

| Chlorophenyl (C-5) | Deactivated (meta-directing) | Nitration, sulfonation at meta |

| Dimethylphenoxy (C-2) | Activated (ortho/para-directing) | Bromination, acetylation |

Limitations :

-

Pyrimidine’s electron-deficient nature reduces EAS feasibility on the core.

Pyrimidine Ring Functionalization

-

Alkylation/Acylation : Pyrimidine nitrogens may react with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF).

-

Oxidation : Peracid treatment (e.g., mCPBA) could form N-oxides, altering electronic properties .

Comparative Reaction Pathways

Reactivity trends observed in analogous systems:

| Compound | Reaction | Yield | Conditions |

|---|---|---|---|

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Amination | 86% | HCl (0.1 eq), EtOH, 1 h |

| Chromeno[2,3-d]pyrimidines | POCl₃-mediated chlorination | 60% | Reflux, 12 h |

Mechanistic Considerations

-

Steric Effects : 2,3-Dimethylphenoxy group may hinder reactions at the ortho position.

-

Electronic Effects : Pyrimidine’s electron deficiency stabilizes intermediates in NAS but limits EAS.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine

- Molecular Formula : C18H18ClN3O

- Molecular Weight : 329.81 g/mol

The compound features a pyrimidine core substituted with a chlorophenyl group and a dimethylphenoxy moiety, which contribute to its unique chemical properties and biological activities.

Chemistry

5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine serves as a crucial building block in organic synthesis. It can be utilized in the following ways:

- Synthesis of Complex Molecules : The compound can act as an intermediate in the synthesis of more complex organic molecules.

- Reactions :

- Oxidation : Can form corresponding carboxylic acids or ketones.

- Reduction : Can yield corresponding alcohols or amines.

- Substitution : Can lead to the formation of substituted phenyl derivatives.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Exhibits activity against various pathogens.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation. It has shown promise in targeting specific kinases involved in cancer pathways, particularly in glioma models .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

- Drug Development : It is being evaluated as an inhibitor for certain enzymes or receptors linked to diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. For instance, derivatives of pyrimidine have been synthesized and evaluated for their anti-Alzheimer's activity, showing promising results comparable to established treatments like donepezil .

Case Studies

Several studies have highlighted the efficacy of 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine:

- Anti-Glioma Activity :

- Alzheimer's Disease Research :

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)benzene

- 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)thiophene

Uniqueness

5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 4-chlorophenyl group and a 2,3-dimethylphenoxy moiety. These structural characteristics contribute to its unique biological properties, making it a subject of interest in drug development.

Antimicrobial Activity

Research has indicated that 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. For instance:

- Antibacterial Activity : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these pathogens are competitive with established antibiotics .

- Antifungal Activity : It has also demonstrated antifungal efficacy against strains such as Candida albicans, with MIC values indicating strong potential for therapeutic use .

Anticancer Properties

The anticancer potential of 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine has been explored in various studies. The compound's mechanism of action appears to involve the inhibition of specific enzymes and receptors associated with cancer cell proliferation:

- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines, including breast, ovarian, and prostate cancers. Notably, it has been reported to induce apoptosis in cancer cells through the activation of caspase pathways .

- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth, such as those mediated by vascular endothelial growth factor receptor (VEGFR) and Janus kinases (JAKs). This inhibition can lead to reduced angiogenesis and tumor cell survival .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine shares structural similarities with other pyrimidine derivatives but exhibits unique biological activities due to its specific substitutions.

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine | High efficacy against E. coli and C. albicans | Induces apoptosis in various cancer cell lines | Contains both chlorophenyl and dimethylphenoxy groups |

| Similar Pyrimidines | Variable activity; often less potent | Limited anticancer data | Often lacks dual-targeting potential |

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study reported an MIC of 6.5 μg/mL against E. coli, showcasing the compound's potential as a novel antibacterial agent.

- Anticancer Evaluation : In a series of experiments involving breast cancer cell lines, the compound exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating enhanced potency .

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and its target proteins, providing insights into its mechanism of action at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.